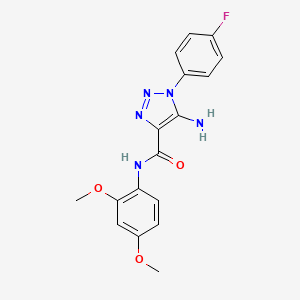

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole derivative featuring a 4-fluorophenyl group at position 1 of the triazole ring and a 2,4-dimethoxyphenyl-substituted carboxamide at position 4. Notably, it exhibits significant antiproliferative activity against CNS cancer SNB-75 cells, with a growth percentage (GP) of -27.30%, indicating potent cytotoxicity . Its structure-activity relationship (SAR) is influenced by the electron-donating methoxy groups and the lipophilic 4-fluorophenyl moiety, which may improve membrane permeability and target binding.

Properties

IUPAC Name |

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3/c1-25-12-7-8-13(14(9-12)26-2)20-17(24)15-16(19)23(22-21-15)11-5-3-10(18)4-6-11/h3-9H,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRHENOILHRNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound within the triazole family, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN5O3, with a molecular weight of 357.345 g/mol. The compound features a triazole ring that is known for its role as a pharmacophore in various bioactive molecules. The presence of the amino group and methoxy substituents enhances its solubility and bioavailability.

Biological Activity Overview

Triazole derivatives are widely studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies:

- Antimicrobial Activity : Triazoles are known for their effectiveness against bacterial and fungal pathogens. Compounds with similar structures have demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines including HeLa and Caco-2.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit enzymes like carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-triazole-4-carboxamide | Triazole ring with methoxy groups | Antimicrobial, Anticancer |

| 5-amino-N-(3-chlorophenyl)-1H-triazole-4-carboxamide | Simpler triazole derivative | Antimicrobial |

| N-(4-Fluorophenyl)-1H-triazole | Basic triazole structure | Antifungal |

| 2-Amino-5-methylthiazole | Thiazole derivative | Antimicrobial |

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives containing the triazole moiety exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong anticancer potential .

- Antibacterial Efficacy : Triazole derivatives were tested against various bacterial strains with notable success in inhibiting growth at concentrations as low as 10 µg/mL .

- In vitro Studies : Research on related compounds has shown that modifications to the triazole ring can significantly enhance biological activity. For example, introducing different substituents on the phenyl rings has been correlated with increased potency against specific targets .

Scientific Research Applications

Case Studies

- In Vitro Studies : In a study examining various triazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines including breast and colon cancer cells. The percent growth inhibition (PGI) was notably high, indicating strong anticancer potential .

- Comparative Analysis : When compared to other known tubulin inhibitors such as combretastatin A-4 and colchicine, the compound exhibited comparable or superior binding affinity to tubulin. This suggests that it may serve as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

Emerging research has explored the antimicrobial activity of triazole derivatives. The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .

Pharmacokinetics and ADMET Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is crucial for its development as a therapeutic agent.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural features, molecular weights (where available), and biological activities of analogous triazole carboxamides:

Pharmacological and Mechanistic Considerations

Antiproliferative Mechanisms

The target compound’s triazole core may interact with kinase domains or DNA repair machinery, while the 4-fluorophenyl group enhances lipophilicity for membrane penetration. Its dimethoxy groups could facilitate interactions with polar residues in target proteins, as seen in other triazole-based kinase inhibitors (e.g., B-Raf inhibitors in ) .

Metabolic Stability

Compounds with trifluoromethoxy () or chlorobenzyl groups () may exhibit prolonged half-lives due to resistance to oxidative metabolism. However, the target compound’s methoxy groups could increase susceptibility to demethylation, necessitating further pharmacokinetic studies .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst Loading : Adjust CuI concentrations (0.1–1.0 mol%) to balance yield and purity.

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product (≥95% purity).

How can researchers determine the inhibitory activity of this compound against enzymes like COX-2 or HDACs?

Level : Advanced

Methodological Answer :

In Vitro Enzyme Assays :

- COX-2 Inhibition :

- Use a fluorometric assay with purified COX-2 enzyme and arachidonic acid as substrate.

- Measure prostaglandin E2 (PGE2) production via ELISA. Calculate IC50 values (e.g., 2.3 µM for a related triazole in ).

- HDAC Inhibition :

- Employ a fluorescence-based HDAC activity kit with HeLa cell nuclear extracts.

- Monitor deacetylation of a fluorescent substrate (e.g., Boc-Lys(Ac)-AMC) over time.

Q. Molecular Docking :

- Use software like AutoDock Vina to model interactions between the compound and COX-2/HDAC active sites. Key residues (e.g., Tyr355 in COX-2) may form hydrogen bonds with the triazole core.

What analytical techniques are essential for characterizing the purity and structure of this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- ESI-MS in positive mode to detect [M+H]+ at m/z 311.31 (C16H14FN5O).

- HPLC :

- Use a C18 column (ACN/water gradient) to assess purity (retention time ~12.5 min).

How does the substitution pattern (methoxy vs. fluoro groups) influence biological activity and pharmacokinetics?

Level : Advanced

Methodological Answer :

Structure-Activity Relationship (SAR) :

Q. Pharmacokinetic Studies :

- Plasma Stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

- Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻6 cm/s indicates good bioavailability).

What in vivo models are appropriate for evaluating neuroprotective efficacy?

Level : Advanced

Methodological Answer :

- Alzheimer’s Models :

- Transgenic Mice (e.g., APP/PS1) : Administer 10 mg/kg compound daily for 8 weeks.

- Behavioral Tests : Morris water maze for cognitive improvement.

- Biomarkers : Measure Aβ plaque reduction via immunohistochemistry and tau hyperphosphorylation (p-tau Ser396) by Western blot.

- Neuroinflammation Models :

- LPS-induced neuroinflammation in rats: Quantify TNF-α and IL-6 levels in CSF via multiplex assays.

How can researchers resolve contradictions in reported biological targets (e.g., COX-2 vs. HDACs)?

Level : Advanced

Methodological Answer :

Target Deconvolution :

- CRISPR-Cas9 Knockout : Silence COX-2 or HDAC1 in cell lines (e.g., HeLa). If compound efficacy drops, the target is validated.

Biochemical Profiling :

Transcriptomics :

- RNA-seq of treated cells to identify differentially expressed genes (e.g., NF-κB pathway for COX-2; histone acetylation markers for HDACs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.